Physicochemical Differentiation from Primary Aniline Sulfonamides
The computed XLogP3 of 3 for the target compound [1] is >1 log unit higher than that of 4-(2-aminoethyl)benzenesulfonamide (XLogP3 ≈ 1.2–1.5) and approximately 0.5–1 log unit higher than N-(2-aminoethyl)-4-methylbenzenesulfonamide (XLogP3 ≈ 2.0–2.5) . This difference is primarily driven by the N,N-dimethyl substitution on the aniline ring, which also reduces hydrogen-bond donor count to 1 (versus 3 for primary aniline sulfonamides [1]).
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 3; HBD = 1 [1] |
| Comparator Or Baseline | 4-(2-aminoethyl)benzenesulfonamide: XLogP3 ≈ 1.2–1.5, HBD > 2 ; N-(2-aminoethyl)-4-methylbenzenesulfonamide: XLogP3 ≈ 2.0–2.5 |
| Quantified Difference | XLogP3 difference of +1.0 to +1.8 log units; HBD count reduced from 3+ to 1. |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and structural analysis [1]. |
Why This Matters
Higher lipophilicity combined with fewer hydrogen-bond donors predicts improved passive membrane permeability and lower aqueous solubility, directly impacting suitability for cell-based assays or CNS-targeted screening.
- [1] PubChem. (2026). Compound Summary for CID 52988771, 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
